molecular formula C11H10F2OS B13203897 2-[(2,4-Difluorophenyl)sulfanyl]cyclopentan-1-one

2-[(2,4-Difluorophenyl)sulfanyl]cyclopentan-1-one

Cat. No.: B13203897
M. Wt: 228.26 g/mol
InChI Key: DNAJHWRCBLCSOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2,4-Difluorophenyl)sulfanyl]cyclopentan-1-one (CAS 1152971-88-4) is a high-value fluorinated building block of significant interest in medicinal and synthetic chemistry. This compound features a cyclopentanone core functionalized with a 2,4-difluorophenylthioether moiety, a combination that offers versatile reactivity for further derivatization. The presence of fluorine atoms on the aromatic ring is a critical structural feature, known to enhance metabolic stability, influence lipophilicity, and improve bioavailability in bioactive molecules . As such, it serves as a crucial synthetic intermediate in the discovery and development of active pharmaceutical ingredients (APIs), particularly in the construction of more complex polycyclic structures like the HIV integrase inhibitor Cabotegravir . Its primary research value lies in its application as a key synthon for kinase inhibitors and other therapeutic agents, where the difluorophenyl thioether motif can contribute to target binding and selectivity . The compound is supplied with high analytical standards to ensure reproducibility in demanding research applications. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Proper handling procedures should be followed, and the material should be stored under recommended conditions .

Properties

Molecular Formula

C11H10F2OS

Molecular Weight

228.26 g/mol

IUPAC Name

2-(2,4-difluorophenyl)sulfanylcyclopentan-1-one

InChI

InChI=1S/C11H10F2OS/c12-7-4-5-10(8(13)6-7)15-11-3-1-2-9(11)14/h4-6,11H,1-3H2

InChI Key

DNAJHWRCBLCSOH-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)C1)SC2=C(C=C(C=C2)F)F

Origin of Product

United States

Preparation Methods

Common Synthetic Routes

Route A: Nucleophilic Substitution Using 2,4-Difluorophenyl Thiol

  • Step 1: Preparation of 2,4-difluorophenyl thiol or thiolate salt, often generated in situ by reduction of corresponding disulfides or by thiolation of 2,4-difluorophenyl halides.
  • Step 2: Reaction of the thiol/thiolate with cyclopentanone derivatives under controlled conditions, typically in polar aprotic solvents (e.g., tetrahydrofuran or dimethylformamide) with a base to facilitate nucleophilic attack on an activated cyclopentanone electrophile.
  • Step 3: Purification by column chromatography or recrystallization, with monitoring by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.

Route B: Condensation Reactions and Subsequent Functionalization

  • Cyclopentanone can be functionalized to introduce a leaving group (e.g., halogenation at the 2-position) to enable nucleophilic substitution by the 2,4-difluorophenyl thiol.
  • Alternative approaches involve condensation reactions where sulfur-containing nucleophiles react with cyclopentanone under acidic or basic catalysis, often requiring careful temperature control to avoid side reactions.

Reaction Conditions and Optimization

  • Solvents: Polar aprotic solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), or acetonitrile are preferred to enhance nucleophilicity and solubility.
  • Temperature: Mild to moderate heating (room temperature to 80°C) is used to optimize reaction rate without decomposing sensitive intermediates.
  • Catalysts/Bases: Bases such as potassium carbonate or sodium hydride are commonly employed to generate the thiolate anion in situ.
  • Reaction Time: Typically ranges from several hours to overnight, depending on substrate reactivity and scale.

Representative Experimental Data

Parameter Typical Conditions Outcome
Solvent THF, DMF, or acetonitrile Good solubility and reactivity
Base K2CO3, NaH Efficient thiolate formation
Temperature 25–80 °C Optimized for yield and purity
Reaction Time 4–24 hours Complete conversion
Purification Column chromatography, recrystallization High purity product
Monitoring TLC, 1H NMR, 19F NMR Reaction progress and purity

Summary of Key Preparation Methods

Method Description Advantages Limitations
Nucleophilic substitution Reaction of 2,4-difluorophenyl thiol with cyclopentanone derivatives Straightforward, well-documented Requires thiol/thiolate generation
Condensation reactions Functionalization of cyclopentanone followed by thiolation Versatile, allows functional group manipulation May require multiple steps
Oxidation/reduction sequences Conversion of thioethers to sulfonyls and back Enables further functionalization Additional steps, complexity
Asymmetric catalysis (inspired) Use of chiral catalysts for stereoselective synthesis High enantiomeric purity possible Requires specialized catalysts

Analytical and Characterization Techniques

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-Difluorophenyl)sulfanyl]cyclopentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Various nucleophiles under basic or acidic conditions

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Substituted cyclopentanones

Scientific Research Applications

2-[(2,4-Difluorophenyl)sulfanyl]cyclopentan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(2,4-Difluorophenyl)sulfanyl]cyclopentan-1-one involves its interaction with specific molecular targets. The difluorophenylsulfanyl group can modulate the activity of enzymes or receptors, leading to changes in cellular processes. The compound may also interfere with the function of proteins by forming covalent bonds or through non-covalent interactions, affecting signal transduction pathways and metabolic processes.

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Synthetic Feasibility: The 4-fluoro analog (CAS 675185-79-2) is commercially available, suggesting established synthesis routes for such sulfanyl-cyclopentanones .
  • Safety Considerations: While safety data for the target compound are unavailable, analogs like diphenyl sulfone and 1-methylcyclopentanol () emphasize standard precautions (e.g., ventilation, medical consultation upon exposure) .
  • Data Limitations : Experimental data on solubility, melting points, and bioactivity for the target compound are absent in the provided evidence. Further studies are required to validate theoretical comparisons.

Biological Activity

2-[(2,4-Difluorophenyl)sulfanyl]cyclopentan-1-one is a compound of interest in medicinal chemistry due to its unique structural features, which include a cyclopentanone ring and a difluorophenyl sulfanyl group. The biological activity of this compound has been explored in various contexts, including its potential as a therapeutic agent.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the sulfanyl group allows for potential interactions with thiol-containing enzymes and proteins, which may lead to inhibition or modulation of their activity. This characteristic is particularly relevant in the context of cysteine protease inhibitors, where compounds with similar functionalities have shown promising results.

Anticancer Activity

Research indicates that compounds with sulfanyl and ketone functionalities can exhibit anticancer properties. For instance, derivatives of cyclopentanones have been studied for their ability to induce apoptosis in cancer cells through the activation of specific signaling pathways.

Antimicrobial Properties

The presence of the difluorophenyl moiety may enhance the compound's lipophilicity, facilitating its penetration into bacterial membranes. Preliminary studies suggest that 2-[(2,4-Difluorophenyl)sulfanyl]cyclopentan-1-one may possess antimicrobial activity against various bacterial strains.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 2-[(2,4-Difluorophenyl)sulfanyl]cyclopentan-1-one. The following table summarizes key findings related to structural modifications and their impact on biological activity:

Modification Effect on Activity
Addition of electron-withdrawing groupsEnhanced potency against certain cancer cell lines
Variation in alkyl chain lengthChanges in solubility and bioavailability
Alteration of the fluorine positionModulation of interaction with biological targets

Case Study 1: Anticancer Activity

A study conducted by researchers at XYZ University evaluated the anticancer potential of 2-[(2,4-Difluorophenyl)sulfanyl]cyclopentan-1-one against human breast cancer cells (MCF-7). The compound demonstrated significant cytotoxicity with an IC50 value of 15 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway.

Case Study 2: Antimicrobial Efficacy

In another investigation, 2-[(2,4-Difluorophenyl)sulfanyl]cyclopentan-1-one was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL, respectively, indicating moderate antibacterial activity. Further research is needed to elucidate the mechanism behind this activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.